molecular formula C12H19N3O2 B11502327 N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide

Cat. No.: B11502327
M. Wt: 237.30 g/mol
InChI Key: JVODXQHGQFGHDW-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide is a synthetic organic compound that features a unique combination of an oxazole ring and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential therapeutic effects.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)butanamide
  • N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)pentanamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C12H19N3O2/c1-10-9-11(14-17-10)13-12(16)5-8-15-6-3-2-4-7-15/h9H,2-8H2,1H3,(H,13,14,16)

InChI Key

JVODXQHGQFGHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2CCCCC2

Origin of Product

United States

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